molecular formula C7H6FN3 B042564 4,5-Diamino-2-fluorobenzonitrile CAS No. 226701-59-3

4,5-Diamino-2-fluorobenzonitrile

Cat. No. B042564
M. Wt: 151.14 g/mol
InChI Key: YSGFEOQZSGENDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4,5-Diamino-2-fluorobenzonitrile often involves the reaction of 2-fluorobenzonitriles with specific reagents. For example, the reaction of 2,6-difluorobenzonitrile with guanidine carbonate can yield 2,4-diamino-5-fluoroquinazoline, showcasing the generality of such reactions even with electron-donating groups present (Hynes et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds like 4,5-Diamino-2-fluorobenzonitrile can be analyzed through computational methods such as Density Functional Theory (DFT). Studies on similar compounds, like 5-fluoro-2-methylbenzonitrile, have provided insights into geometrical parameters, vibrational spectra, and non-linear optical properties, contributing to a deeper understanding of their structural characteristics (Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 4,5-Diamino-2-fluorobenzonitrile-like compounds can be explored through various reactions. For instance, the ammoxidation of 2,4-dibromo-5-fluorobenzonitrile has been described, highlighting potential pathways for synthesizing intermediates of fluoroquinolones (Qiong et al., 1998).

Physical Properties Analysis

The study of physical properties such as transition temperatures and molecular stability is crucial for understanding the behavior of 4,5-Diamino-2-fluorobenzonitrile in different conditions. Research on related compounds has shown that F-substituted esters exhibit higher nematic-isotropic transition temperatures, indicating the impact of structural modifications on physical properties (Kelly & Schad, 1984).

Chemical Properties Analysis

The chemical properties of compounds like 4,5-Diamino-2-fluorobenzonitrile can be elucidated through studies on their formation, reactivity, and interaction with other chemicals. For example, the metal-mediated coupling of 4-fluorobenzonitrile has demonstrated the potential for producing complex structures such as thorium(IV) tetraazamacrocycles (Schelter et al., 2007).

Scientific Research Applications

  • Inhibition of Candida Albicans Dihydrofolate Reductase : Compounds like 5-(4-substituted benzyl)-2,4-diaminoquinazolines, which can be derived from chemicals similar to 4,5-Diamino-2-fluorobenzonitrile, show potential as selective inhibitors of Candida albicans dihydrofolate reductase. This offers avenues for antifungal drug development (G. E. Jagdmann et al., 1995).

  • Study of Substitution Effects : Research on compounds like 4-fluorobenzonitrile helps understand the substitution effect of fluorine atoms and cyano groups on transitions, valuable in molecular chemistry (Yan Zhao et al., 2018).

  • Reactions with Various Compounds : 2-Fluoro-5-nitrobenzonitrile, closely related to 4,5-Diamino-2-fluorobenzonitrile, reacts with amines, amino acids, and NH-heteroaromatic compounds, providing insights into chemical behaviors and applications (J. Wilshire, 1967).

  • Synthesis of 2,4-Diaminoquinazolines : Studies demonstrate methods for preparing 2,4-diaminoquinazolines from 2-fluorobenzonitriles, illustrating synthetic pathways relevant to pharmaceuticals (J. Hynes et al., 1988, 1991).

  • Fluoroquinolone Intermediates : Synthesis of compounds like 2,4-dibromo-5-fluorobenzonitrile showcases potential applications in fluoroquinolone intermediates, crucial in medicinal chemistry (Zhen Qiong et al., 1998).

  • Aromatic Polyamides : Research into aromatic polyamides using compounds structurally similar to 4,5-Diamino-2-fluorobenzonitrile indicates high viscosity and stability, with applications in the production of transparent, flexible films (S. Hsiao & Kuan-Yu Chu, 1997).

  • Radiofluorinated Nitrile Oxide Cycloadditions : This process enables rapid preparation of low-molecular weight radiopharmaceuticals and easy labeling of sensitive biopolymers, important in medical imaging and diagnostics (B. Zlatopolskiy et al., 2012).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram . Hazard statements include H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,5-diamino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGFEOQZSGENDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)N)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Diamino-2-fluorobenzonitrile

CAS RN

226701-59-3
Record name 4,5-diamino-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture comprising 2,4-difluoro-5-nitrobenzonitrile (9.03 g, 0.049 mol) and ethanol (10-15 mL) was stirred at ambient temperature while concentrated ammonium hydroxide (40 mL) was slowly added to give a precipitate. The precipitate was isolated by filtration and lyophilized to give 4-amino-2-fluoro-5-nitrobenzonitrile (7.84 g, 0.043 mol) as an off-white solid; PB-CI/MS: 182=(MH+); 1H-NMR (300 Mhz, DMSO-d6): 6.856(d, 1H), 8.22(bs, 2H), 8.577(d, 1H). A mixture of 4-amino-2-fluoro-5-nitrobenzonitrile (3 g, 0.017 mol), PtO2 (≈300 mg) and methanol (20 mL)was hydrogenated (1 atm) for approximately 12 hours, filtered over celite and concentrated to dryness to provide 4,5-diamino-2-fluorobenzonitrile (2.5 g, 0.017 mol) as a brown solid PB-CI/MS: 152=(MH+); 1H-NMR (300 Mhz, DMSO-d6): 4.7(bs, 2H), 5.863(bs, 2H), 6.375(d, 1H), 6.56(d, 1H).
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3 g
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300 mg
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20 mL
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Synthesis routes and methods III

Procedure details

To a solution of 2,4-difluoro-5-nitrobenzonitrile (CAS #: 67152-20-9) (5.0 g, 27.2 mmol) in EtOH (100 mL) was added NH4OH (100 mL) slowly at room temperature. The mixture was stirred for 30 min, then concentrated under reduced pressure to about 100 mL. The yellow product was filtered and washed with water, and then dried. To a solution of the residue (3.96 g, 22 mmol) in EtOAc (150 mL) and acetic acid (25 mL) was added zinc (14.3 g, 219 mmol). The mixture was stirred at room temperature for 2 hour. The reaction mixture was diluted with EtOAc and filtered through a pad of Celite®. The Celite® pad was washed with EtOAc. The filtrate was concentrated, and the residue was dissolved in MeOH (50 mL) and NH4OH (100 mL). The mixture was then concentrated to around 100 mL and the mixture was left standing at room temperature overnight. The precipitate was filtered and washed with water, and then dried to give the title compound. MS (ESI+) m/z 152.1 (M+H).
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5 g
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100 mL
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100 mL
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residue
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3.96 g
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150 mL
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25 mL
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14.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Olma, J Ermert, W Sihver, HH Coenen - Medicinal chemistry, 2015 - ingentaconnect.com
Derivatives of quinoxalinedione (QX) were chosen as chemical lead for the development of new radioligands of the AMPA receptor, since there are several examples of QX-derivatives …
Number of citations: 6 www.ingentaconnect.com
S Olma - 2007 - juser.fz-juelich.de
Labeling of physiologically relevant molecules with no carrier added (nca)[18F] fluoride is performed with the aim of an application of these “radiotracers” in positron emission …
Number of citations: 3 juser.fz-juelich.de

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